L-Glucose-13C-2

Microdialysis Glucose uptake Tracer methodology

Uniformly labeled D-glucose tracers undergo rapid metabolic conversion, confounding their use as inert reference markers. L-Glucose-13C-2 solves this: the L-enantiomer is non-phosphorylatable by hexokinase, rendering it non-metabolizable in mammalian systems, while the C2-specific ¹³C label provides distinct NMR chemical shift and MS fragmentation signatures. • Non-metabolizable internal standard for microdialysis probe recovery correction under insulin-stimulated conditions • Enables simultaneous multi-tracer ¹³C NMR isotopomer analysis without spectral overlap • Quantifies passive paracellular transport across intestinal epithelium and blood-brain barrier models

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12394009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glucose-13C-2
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i5+1
InChIKeyGZCGUPFRVQAUEE-KDQRZVNPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glucose-13C-2 Product Overview


L-Glucose-13C-2 (CAS 478519-05-0) is a stable isotope-labeled L-glucose variant in which the carbon-13 (¹³C) isotope is specifically incorporated at the C2 position of the hexose backbone . As the enantiomer of naturally occurring D-glucose, L-glucose is not recognized by hexokinase, the first enzyme in glycolysis, rendering it essentially non-metabolizable in eukaryotic systems [1]. The C2-specific ¹³C labeling enables precise positional tracking via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing a defined isotopic signature that distinguishes this tracer from uniformly labeled or alternative-position ¹³C-glucose analogs [2]. With a molecular weight of 181.15 g/mol and the molecular formula C₆H₁₂O₆, L-Glucose-13C-2 is supplied as a research-grade stable isotope tracer exclusively for metabolic flux analysis and tracer methodology development .

1 Non-metabolizable L-enantiomer supports inert baseline for probe recovery calibration
2 C2-specific ¹³C label enables isotopomer resolution in multi-tracer NMR and MS workflows
3 Enables quantitative partitioning of active and passive transport pathways in permeability assays

L-Glucose-13C-2 vs. D-Glucose Analogs


Generic ¹³C-labeled D-glucose tracers, including uniformly labeled [U-¹³C₆]glucose or positionally labeled D-glucose variants (e.g., D-[1-¹³C]glucose, D-[6-¹³C]glucose), undergo active cellular uptake and rapid metabolic conversion through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle [1]. This metabolic activity confounds their use as inert reference markers or passive diffusion probes. In contrast, the L-glucose enantiomer is non-phosphorylatable by hexokinase and therefore non-metabolizable in mammalian systems, enabling its deployment as a true internal standard for correcting probe recovery, assessing paracellular permeability, or establishing baseline passive flux [2]. Furthermore, the C2-specific ¹³C labeling of L-Glucose-13C-2 provides distinct NMR chemical shift and MS fragmentation advantages over uniformly labeled L-glucose-¹³C₆ or alternative-position L-glucose-¹³C variants when used in multi-tracer experimental designs requiring positional resolution of isotopomer contributions [3].

If considering
L-Glucose-13C-2
Risk with generic alternative
D-glucose-¹³C tracers
Inert, non-metabolizable reference
Active metabolism may confound baseline and recovery correction
Uniformly labeled L-glucose-¹³C₆
C2-specific spectral signature
Complex multiplet patterns may obscure positional flux resolution

L-Glucose-13C-2 Selection Evidence


Enantiomer-Based Probe Recovery Calibration

In microdialysis studies of skeletal muscle glucose flux, D-glucose and L-glucose stereoisomers demonstrated statistically indistinguishable probe recovery under basal conditions: D-glucose recovery was 42.3 ± 3.5% versus L-glucose recovery of 41.2 ± 3.5%, yielding a D/L recovery ratio of 1.04 ± 0.03 [1]. However, upon insulin stimulation (1 μM), the D/L ratio increased to 1.62 ± 0.08 (0–15 min) and 1.58 ± 0.07 (15–30 min), driven exclusively by increased D-glucose recovery while L-glucose recovery remained unchanged (P < 0.05) [1]. This stereoisomer-based differential recovery approach validates L-glucose as a true non-metabolizable internal reference standard, a functional property not achievable with D-glucose-¹³C tracers.

Probe recovery calibration
Head-to-head
D/L recovery ratio increased from 1.04 ± 0.03 (basal) to 1.62 ± 0.08 (insulin); L-glucose recovery unchanged (P < 0.05)
Supports inert internal reference in microdialysis
Human muscle microdialysis; insulin 1 µM
Microdialysis Glucose uptake Tracer methodology

Hexokinase Inactivity as Non-Metabolizable Control

L-Glucose is the enantiomer of D-glucose and differs in stereochemical configuration at every chiral center. This structural distinction renders L-glucose unable to be phosphorylated by hexokinase, the first and rate-limiting enzyme of glycolysis, whereas D-glucose is efficiently phosphorylated to glucose-6-phosphate with a Km of approximately 0.1 mM for hexokinase II in mammalian tissues [1][2]. Consequently, L-glucose cannot enter glycolytic, pentose phosphate, or TCA cycle pathways in eukaryotic systems. This absolute enzymatic discrimination—rather than a quantitative difference in kinetics—constitutes a binary functional distinction between L-glucose and all D-glucose isotopologs.

Enzymatic discrimination
Class-level
L-glucose not phosphorylated by hexokinase; binary non-substrate
Ensures non-metabolizable baseline for tracer studies
Class-level biochemical principle
Metabolic tracing Hexokinase Non-metabolizable analog

C2-Specific Labeling for Isotopomer Resolution

Position-specific ¹³C labeling at the C2 position, as in L-Glucose-13C-2, generates distinct NMR spectral signatures (doublets at frequencies corresponding to carbons 1 and 2 in ¹³C NMR spectra) that enable precise isotopomer resolution in multi-tracer metabolic flux experiments [1]. This positional specificity contrasts with uniformly labeled L-glucose-¹³C₆, which produces complex multiplet patterns and carbon-carbon coupling across all six positions that can obscure pathway-specific flux quantification when multiple ¹³C tracers are employed simultaneously [1]. The C2-specific label also yields a defined +1 Da mass shift in MS fragmentation at the C1–C3 fragment ion range, providing cleaner mass isotopomer distributions for GC-MS-based flux modeling compared to uniformly labeled analogs [1].

Isotopomer resolution
Cross-study
C2-specific ¹³C yields distinct doublets; uniform labeling produces complex multiplets and +6 Da shift
Enables cleaner mass isotopomer distributions in GC-MS
¹³C NMR and fragmentation analysis
¹³C NMR Isotopomer analysis Metabolic flux

Paracellular Permeability Probe

In comparative absorption studies using American robins as a model system, the ratio of cumulative fractional absorption of L-glucose to D-glucose indicated that approximately 60% of total glucose absorption occurs via the paracellular route, with L-glucose serving as a specific probe for passive, non-carrier-mediated transport [1]. This differential absorption profile—where D-glucose undergoes both active (SGLT1-mediated) and passive transport while L-glucose undergoes only passive paracellular flux—enables quantitative partitioning of transport mechanisms. The study demonstrated no apparent bias in using the non-metabolizable analog 3-O-methyl-D-glucose compared to L-glucose when averaged over the entire initial absorptive phase, validating L-glucose as a reliable paracellular marker [1].

Paracellular flux probe
Head-to-head
L-glucose accounts for ~60% of total glucose absorption via paracellular route
Supports partitioning of passive and active transport
In vivo intestinal absorption model
Intestinal absorption Paracellular transport Permeability

L-Glucose-13C-2 Application Scenarios


Microdialysis Probe Recovery Calibration

Use L-Glucose-13C-2 as a non-metabolizable internal reference marker in microdialysis perfusate to accurately correct for probe recovery variation. The compound's L-enantiomer configuration ensures it remains unaffected by tissue glucose uptake, even under insulin-stimulated conditions, providing a stable baseline against which D-glucose recovery changes can be quantified [1]. The ¹³C label at C2 enables detection via LC-MS or GC-MS without requiring radioactive isotopes (e.g., ³H or ¹⁴C).

Multi-Tracer Metabolic Flux Analysis

Employ L-Glucose-13C-2 in conjunction with D-glucose-¹³C tracers (e.g., [U-¹³C₆]glucose or [1,6-¹³C₂]glucose) for NMR-based isotopomer analysis of hepatic or cellular metabolism. The C2-specific ¹³C labeling generates distinct doublet patterns in ¹³C NMR spectra that can be resolved from other positional tracers, enabling simultaneous quantification of gluconeogenesis, glycolysis, and pentose phosphate pathway fluxes without spectral overlap [2].

Intestinal Paracellular Permeability Assay

Use L-Glucose-13C-2 as a stable isotope-labeled probe for quantifying passive, paracellular transport across intestinal epithelium or blood-brain barrier models. The non-metabolizable nature of L-glucose restricts its absorption to the paracellular route, allowing researchers to partition total glucose flux into active (carrier-mediated) and passive (paracellular) components when paired with D-glucose measurements [3].

Millimeter-Wave Glucose Sensing Calibration

Utilize L-Glucose-13C-2 as a calibration standard for emerging millimeter-wave and dielectric spectroscopy-based glucose monitoring technologies. L-Glucose possesses identical dielectric properties and millimeter-wave absorption characteristics to D-glucose but remains unmetabolized in vivo, enabling accurate sensor calibration without confounding metabolic clearance effects [4].

Application
Selection Property
Validation Focus
Microdialysis probe recovery calibration
Non-metabolizable internal reference
Probe recovery stability under metabolic stimulation
Multi-tracer metabolic flux analysis
C2-specific ¹³C label
Isotopomer resolution in ¹³C NMR and MS
Intestinal paracellular permeability assay
Passive paracellular transport probe
Paracellular vs. transcellular flux partitioning
Millimeter-wave glucose sensing calibration
Dielectric-matching inert analog
Sensor response linearity without metabolic interference

Technical Documentation Hub

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37 linked technical documents
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